NU6140

Description

Structure

3D Structure

Propriétés

IUPAC Name |

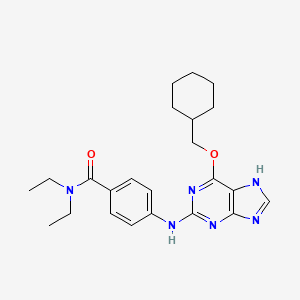

4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O2/c1-3-29(4-2)22(30)17-10-12-18(13-11-17)26-23-27-20-19(24-15-25-20)21(28-23)31-14-16-8-6-5-7-9-16/h10-13,15-16H,3-9,14H2,1-2H3,(H2,24,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEQSRJCJTWWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436732 | |

| Record name | Cdk2 Inhibitor IV, NU6140 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444723-13-1 | |

| Record name | 4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444723131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cdk2 Inhibitor IV, NU6140 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of NU6140: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6140 is a potent, cell-permeable, purine-based small molecule inhibitor with a multi-targeted profile, primarily recognized for its activity against cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3][4] Initially identified as a selective inhibitor of CDK2, further studies have revealed its potent inhibition of Aurora A and Aurora B kinases.[1][2] This dual activity on key regulators of cell cycle progression and mitosis makes this compound a valuable tool for cancer research and a potential candidate for therapeutic development. This guide provides a detailed examination of the molecular mechanism of this compound, supported by quantitative data, experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of CDK2 and Aurora Kinases

This compound exerts its biological effects primarily by acting as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases.[5][6][7] This binding prevents the phosphorylation of downstream substrates, leading to the disruption of critical cellular processes.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2, a member of the serine/threonine protein kinase family, plays a crucial role in regulating the G1/S phase transition and S phase progression of the cell cycle.[2][8] this compound is a selective inhibitor of the CDK2-cyclin A complex.[1][9] By inhibiting CDK2, this compound prevents the phosphorylation of key substrates required for DNA replication and cell cycle progression, ultimately leading to cell cycle arrest, primarily at the G2/M phase.[2][3][8][10]

Inhibition of Aurora Kinases A and B

In addition to its effects on CDKs, this compound is a potent inhibitor of Aurora kinases A and B, with IC50 values in the nanomolar range.[1][2][3][4] These kinases are essential for proper mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis. Inhibition of Aurora kinases by this compound disrupts these processes, contributing to the G2/M phase arrest and induction of apoptosis.[3]

Induction of Apoptosis and Downregulation of Survivin

A significant consequence of this compound treatment is the induction of apoptosis, or programmed cell death.[2][8][10] This is mediated, in part, by the increased catalytic activity of caspase-9 and caspase-3.[1][10] A key mechanism underlying the pro-apoptotic effect of this compound is the downregulation of the anti-apoptotic protein survivin.[3][4][10] Survivin is a member of the inhibitor of apoptosis protein (IAP) family and its suppression by this compound sensitizes cancer cells to apoptotic stimuli.[10][11] This effect is particularly notable in the potentiation of paclitaxel-induced apoptosis.[10][11]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against a panel of kinases has been determined through various in vitro kinase assays. The data is summarized in the tables below.

| Target Kinase | IC50 Value (µM) | Reference(s) |

| CDK2/cyclin A | 0.41 | [1][9] |

| CDK2 | 0.42 - 1.1 | [3][4] |

| Aurora A | 0.067 | [1][2][3][4] |

| Aurora B | 0.035 | [1][2][3][4] |

| CDK1/cyclin B | 6.6 | [1] |

| CDK4/cyclin D | 0.94 - 5.5 | [1][3][4] |

| CDK5/p25 | 15 | [1] |

| CDK7/cyclin H | 3.9 | [1] |

Table 1: IC50 Values of this compound against Various Kinases. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for its primary and secondary kinase targets.

| Parameter | Value (nM) | Method | Reference(s) |

| Kd for CDK2 | 800 | Surface Plasmon Resonance (SPR) | [5][7] |

Table 2: Binding Affinity of this compound. This table presents the dissociation constant (Kd) of this compound for CDK2, indicating a strong binding affinity.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to study this compound, the following diagrams have been generated using the DOT language.

Caption: this compound Signaling Pathway.

Caption: Experimental Workflow for this compound.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a series of well-established experimental protocols. Below are detailed methodologies for key assays.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is a luminescent kinase assay that measures ADP formed from a kinase reaction.

Materials:

-

CDK2/Cyclin A2 enzyme

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[12]

-

Substrate (e.g., Histone H1)

-

ATP

-

This compound (or other inhibitor)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plate

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

In a 384-well plate, add 1 µl of the this compound dilution or vehicle control (e.g., 5% DMSO).[12]

-

Add 2 µl of the CDK2/Cyclin A2 enzyme solution to each well.[12]

-

Add 2 µl of a substrate/ATP mixture to initiate the reaction.[12]

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[12]

-

Incubate at room temperature for 40 minutes.[12]

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]

-

Incubate at room temperature for 30 minutes.[12]

-

Record the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the determination of the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and collect by centrifugation.

-

Wash the cells twice with cold PBS.[13]

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[13]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[13][14]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

-

Add 400 µL of 1X Binding Buffer to each sample.[13]

-

Analyze the samples by flow cytometry within one hour.[13]

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Necrotic cells: Annexin V-FITC negative, PI positive.

-

Conclusion

This compound is a multi-kinase inhibitor that primarily targets CDK2 and Aurora kinases A and B. Its mechanism of action involves ATP-competitive inhibition of these kinases, leading to G2/M phase cell cycle arrest and the induction of apoptosis. A key feature of its pro-apoptotic activity is the downregulation of the anti-apoptotic protein survivin. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers utilizing this compound to investigate cell cycle control and cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. NU 6140 | CDK1 Subfamily (CDK1, CDK2 & CDK3) | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural and binding studies of cyclin-dependent kinase 2 with this compound inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of the Potential of CDK2 Inhibitor this compound to Influence the Expression of Pluripotency Markers NANOG, OCT4, and SOX2 in 2102Ep and H9 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. adooq.com [adooq.com]

- 10. Potentiation of paclitaxel-induced apoptosis by the novel cyclin-dependent kinase inhibitor this compound: a possible role for survivin down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. promega.jp [promega.jp]

- 13. benchchem.com [benchchem.com]

- 14. docs.abcam.com [docs.abcam.com]

NU6140: A Technical Guide to a Selective CDK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NU6140, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound serves as a critical tool in cell cycle research and holds potential for therapeutic development in oncology. This guide details its mechanism of action, selectivity profile, cellular effects, and the experimental protocols used for its characterization.

Introduction: The Role of CDK2 and the Emergence of this compound

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle.[1] The activity of these kinases is dependent on their association with regulatory cyclin subunits.[1] Specifically, the CDK2-cyclin E and CDK2-cyclin A complexes are crucial for the G1/S transition and S-phase progression. Aberrant CDK2 activity is a hallmark of many human cancers, making it a prime target for anticancer therapies.[1][2]

This compound is a purine-based small molecule inhibitor that has demonstrated high selectivity for CDK2.[1][3] It has been instrumental in elucidating the cellular consequences of CDK2 inhibition and shows promise in potentiating the effects of other chemotherapeutic agents.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. Structural and biophysical studies have confirmed that this compound binds directly to the ATP-binding pocket of CDK2.[2][4] This binding event prevents the kinase from transferring a phosphate (B84403) group from ATP to its substrate proteins, thereby inhibiting its catalytic activity and halting cell cycle progression. Co-crystal structures reveal that this compound forms hydrogen bonds with key residues in the active site, including Glu81 and Leu83, and a water-mediated hydrogen bond with Asp145.[2][4]

Quantitative Inhibitory and Binding Data

The potency and selectivity of this compound have been quantified through various biochemical and biophysical assays.

Table 1: In Vitro Kinase Inhibitory Activity (IC50) of this compound

| Target Kinase | IC50 Value | Fold Selectivity vs. CDK2-Cyclin A |

| CDK2-Cyclin A | 0.41 µM - 0.42 µM [5] | - |

| CDK4 | 0.94 µM | ~2.3-fold |

| CDK4-Cyclin D | 5.5 µM[5] | ~13.4-fold |

| CDK1-Cyclin B | 6.6 µM[5] | ~16.1-fold |

| CDK7-Cyclin H | 3.9 µM[5] | ~9.5-fold |

| CDK5-p25 | 15 µM[5] | ~36.6-fold |

| Aurora A | 67 nM (0.067 µM)[5] | N/A (More potent) |

| Aurora B | 35 nM (0.035 µM)[5] | N/A (More potent) |

Note: While selective over other CDKs, this compound is a potent inhibitor of Aurora kinases A and B.[5]

Table 2: Binding Affinity Data for this compound and CDK2

| Method | Parameter | Value |

| Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 800 nM[2][4] |

Signaling Pathways and Logical Frameworks

The following diagrams illustrate the mechanism of this compound and its selectivity.

Caption: CDK2 pathway inhibition by this compound leading to cell cycle arrest.

Caption: Logical representation of this compound's kinase selectivity profile.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for measuring the concentration of this compound required to inhibit 50% of kinase activity.

-

Reagents & Materials:

-

Recombinant active kinase (e.g., CDK2/Cyclin A).

-

Kinase-specific substrate (e.g., Histone H1).

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™).

-

This compound stock solution (in DMSO).

-

Kinase reaction buffer.

-

96-well plates.

-

Apparatus for detecting signal (e.g., scintillation counter or luminometer).

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

-

In a 96-well plate, add the kinase and the this compound dilutions (or DMSO for control).

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

-

Terminate the reaction.

-

Quantify the amount of substrate phosphorylation. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity. For ADP-Glo™, luminescence is measured, which correlates with ADP production.

-

Plot the percentage of kinase activity against the logarithm of this compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Caption: Experimental workflow for a typical in vitro kinase inhibition assay.

Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle phase distribution.

-

Reagents & Materials:

-

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (and a DMSO vehicle control) for a desired duration (e.g., 24-48 hours).

-

Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A. PI stains DNA, while RNase A prevents the staining of double-stranded RNA.[6]

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer. The DNA content (measured by PI fluorescence) allows for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[6]

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol determines the on-rate, off-rate, and overall affinity (Kd) of this compound for CDK2.

-

Reagents & Materials:

-

SPR instrument.

-

Sensor chip (e.g., CM5).

-

Purified CDK2 protein.

-

This compound.

-

Amine coupling kit for protein immobilization.

-

Running buffer (e.g., HBS-EP).

-

-

Procedure:

-

Immobilize the purified CDK2 protein onto the sensor chip surface via amine coupling.

-

Prepare a series of this compound concentrations in the running buffer.

-

Inject the this compound solutions sequentially over the sensor surface, from lowest to highest concentration. This is the 'association' phase.

-

After each injection, flow the running buffer over the chip to allow the inhibitor to dissociate. This is the 'dissociation' phase.

-

A reference channel (without immobilized protein) is used to subtract non-specific binding.

-

The binding events are measured in real-time as a change in response units (RU).

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Cellular Effects of this compound

-

Cell Cycle Arrest: this compound consistently induces cell cycle arrest, primarily in the G2 phase.[1][3][7] In human embryonic stem (hES) and embryonal carcinoma (hEC) cells, treatment with this compound leads to an accumulation of cells in G2 and inhibits their entry into the M phase.[3][7]

-

Induction of Apoptosis: The inhibitor enhances apoptosis in various cancer cell lines.[1][5] This effect is partly attributed to the downregulation of anti-apoptotic proteins like survivin.

-

Potentiation of Chemotherapy: this compound has been shown to significantly potentiate the apoptotic effects of taxol (paclitaxel) in HeLa cervical carcinoma cells.[1]

-

Effects on Pluripotency: In hES and hEC cells, this compound treatment leads to a decrease in the expression of key pluripotency markers such as NANOG, OCT4, and SOX2.[1][3][7]

Conclusion

This compound is a well-characterized, selective inhibitor of CDK2 with a clear mechanism of action. While it also potently inhibits Aurora kinases, its selectivity over other CDKs makes it a valuable tool for dissecting the specific roles of CDK2 in cell cycle control and proliferation. The quantitative data and established protocols detailed in this guide provide a solid foundation for researchers utilizing this compound to investigate cancer biology and develop novel therapeutic strategies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of the Potential of CDK2 Inhibitor this compound to Influence the Expression of Pluripotency Markers NANOG, OCT4, and SOX2 in 2102Ep and H9 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and binding studies of cyclin-dependent kinase 2 with this compound inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer.wisc.edu [cancer.wisc.edu]

- 7. Assessment of the Potential of CDK2 Inhibitor this compound to Influence the Expression of Pluripotency Markers NANOG, OCT4, and SOX2 in 2102Ep and H9 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

NU6140's Effect on Aurora Kinase A and B: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the effects of the small molecule inhibitor NU6140 on Aurora kinase A and Aurora kinase B. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology and cell cycle regulation. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows.

Quantitative Inhibition Data

This compound is a multi-kinase inhibitor, initially identified as a selective inhibitor of cyclin-dependent kinase 2 (CDK2)-cyclin A.[1] However, it also demonstrates potent inhibitory activity against Aurora kinase A and Aurora kinase B. The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against these kinases.

| Target Kinase | IC50 (nM) | Primary Reference |

| Aurora Kinase B | 35 | [1] |

| Aurora Kinase A | 67 | [1] |

| CDK2-cyclin A | 410 | [1] |

| CDK1-cyclin B | 6600 | [1] |

| CDK4-cyclin D | 5500 | [1] |

| CDK5-p25 | 15000 | [1] |

| CDK7-cyclin H | 3900 | [1] |

Table 1: In vitro IC50 values of this compound for Aurora kinases and various Cyclin-Dependent Kinases.

Experimental Protocols

The determination of the inhibitory activity of this compound on Aurora kinases involves both biochemical and cell-based assays. Below are detailed methodologies for these key experiments.

In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a common method to determine the IC50 value of an inhibitor against purified Aurora kinases. This can be achieved through radiometric or luminescence-based assays.

Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of recombinant Aurora kinase A and B.

Materials:

-

Recombinant active Aurora kinase A or Aurora kinase B enzyme

-

Kinase substrate (e.g., inactive histone H3 for Aurora B, Myelin Basic Protein for Aurora A)[2]

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)[2]

-

ATP (radiolabeled [γ-33P]ATP for radiometric assay, or unlabeled ATP for luminescence assay)

-

This compound stock solution (in DMSO)

-

96-well or 384-well plates

-

For radiometric assay: P81 phosphocellulose paper, phosphoric acid wash solution, scintillation counter.

-

For luminescence assay: ADP-Glo™ Kinase Assay kit (Promega) or similar, luminometer.[3][4]

Procedure (Luminescence-based - ADP-Glo™):

-

Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a solution containing the kinase substrate and ATP in kinase buffer.

-

Kinase Reaction:

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[2][4]

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30 minutes.[4]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for Aurora B Inhibition: Histone H3 Phosphorylation

This protocol describes a method to assess the in-cell activity of this compound by measuring the phosphorylation of a key downstream substrate of Aurora B, histone H3 at serine 10 (pH3-S10).

Objective: To determine the effect of this compound on the phosphorylation of histone H3 at Ser10 in a cellular context.

Materials:

-

Human cancer cell line (e.g., HeLa, U2OS)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Nocodazole (B1683961) (optional, to enrich for mitotic cells)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 (or a loading control like β-actin)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescence detection reagent and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a DMSO-treated control.

-

(Optional) Co-treat with a mitotic arresting agent like nocodazole for the final hours of incubation to increase the mitotic index.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe with an antibody for total Histone H3 or a loading control to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Histone H3 signal to the total Histone H3 or loading control signal. The reduction in the normalized signal in this compound-treated cells compared to the control indicates the inhibition of Aurora B activity.

Signaling Pathways and Effects of this compound

Aurora Kinase A Signaling

Aurora kinase A plays a crucial role in the G2 and M phases of the cell cycle. Its primary functions include centrosome maturation and separation, and the assembly of the bipolar mitotic spindle.[5] The activity of Aurora A is tightly regulated, involving phosphorylation at Threonine 288 in its activation loop and interaction with co-activators such as TPX2.[6] Aurora A also has oncogenic roles, including the stabilization of the N-Myc oncoprotein, protecting it from proteasomal degradation.[7][8]

Inhibition of Aurora A by this compound is expected to disrupt these processes, leading to defects in spindle formation and mitotic arrest.

Aurora Kinase B Signaling

Aurora kinase B is a key component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[9] The CPC localizes to centromeres and the central spindle during mitosis. Aurora B's critical functions include ensuring proper chromosome condensation, correcting kinetochore-microtubule attachments, and overseeing cytokinesis.[2][9] A primary and well-characterized substrate of Aurora B is histone H3, which it phosphorylates at Serine 10 (H3S10ph), a modification essential for chromosome condensation and segregation.[9][10]

Inhibition of Aurora B by this compound leads to a failure in these critical mitotic events. The cellular consequences include a decrease in histone H3 phosphorylation, leading to G2/M cell cycle arrest, a failure of cytokinesis resulting in endoreduplication (cells with >4N DNA content), and ultimately, apoptosis.[1][2][11]

Summary and Conclusion

This compound is a potent inhibitor of both Aurora kinase A and Aurora kinase B, with a slightly higher potency for Aurora B. Its inhibitory activity can be robustly quantified using standard in vitro kinase assays and confirmed in cellular models by monitoring the phosphorylation status of downstream substrates like histone H3. The inhibition of Aurora kinases by this compound disrupts critical mitotic processes, leading to cell cycle arrest and apoptosis, highlighting its potential as a tool for cancer research and as a scaffold for the development of more selective anti-cancer therapeutics. Given its multi-kinase nature, it is crucial for researchers to consider its effects on CDKs when interpreting experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. promega.co.uk [promega.co.uk]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule Inhibitors of Aurora-A Induce Proteasomal Degradation of N-Myc in Childhood Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule inhibitors of aurora-a induce proteasomal degradation of N-myc in childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploration of the structural requirements of Aurora Kinase B inhibitors by a combined QSAR, modelling and molecular simulation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of the Potential of CDK2 Inhibitor this compound to Influence the Expression of Pluripotency Markers NANOG, OCT4, and SOX2 in 2102Ep and H9 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Downstream Targets of NU6140: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6140 is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This compound also exhibits significant inhibitory activity against Aurora kinases A and B, serine/threonine kinases that play critical roles in mitosis. This multi-targeted profile results in a cascade of downstream effects, ultimately leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the downstream targets of this compound, detailing the molecular mechanisms, experimental validation, and key signaling pathways involved.

Quantitative Data on this compound Kinase Inhibition

The inhibitory activity of this compound has been quantified against several key kinases, demonstrating its selectivity and potency. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (µM) |

| CDK2/cyclin A | 0.41[2] |

| Aurora Kinase A | 0.067[2] |

| Aurora Kinase B | 0.035[2] |

| CDK1/cyclin B | 6.6[2] |

| CDK4/cyclin D1 | 5.5[2] |

| CDK5/p25 | 15[2] |

Core Downstream Effects of this compound

The inhibition of CDK2 and Aurora kinases by this compound triggers a series of downstream cellular events, primarily culminating in cell cycle arrest and apoptosis.

G2/M Phase Cell Cycle Arrest

A primary consequence of this compound treatment is the arrest of cells in the G2/M phase of the cell cycle. This effect is a direct result of the inhibition of CDK1 (to a lesser extent than CDK2) and Aurora kinases, which are essential for entry into and progression through mitosis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is achieved through the modulation of key apoptotic regulators.

Downregulation of Survivin

A critical downstream target of this compound is the inhibitor of apoptosis protein (IAP) survivin.[1] Survivin is overexpressed in most human cancers and plays a dual role in both inhibiting apoptosis and regulating mitosis. This compound treatment leads to a significant reduction in the expression of survivin. The inhibition of Aurora B kinase activity by this compound is directly linked to the destabilization and subsequent degradation of survivin.[3][4][5]

Inhibition of Retinoblastoma (Rb) Protein Phosphorylation

CDK2 is a primary kinase responsible for the phosphorylation of the retinoblastoma (Rb) protein. Phosphorylation of Rb is a critical step for the G1/S phase transition. By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state.[6][7] This, in turn, maintains the sequestration of E2F transcription factors, preventing the expression of genes required for S-phase entry.

Modulation of Pluripotency Markers

In human embryonic stem (hES) cells and embryonal carcinoma (EC) cells, this compound has been shown to decrease the expression of key pluripotency markers, including NANOG, OCT4, and SOX2.[8][9] This effect is associated with the induction of apoptosis in these cell types.

Signaling Pathways Modulated by this compound

The multifaceted effects of this compound can be visualized through its impact on key signaling pathways that govern cell cycle progression and survival.

Caption: Signaling pathway of this compound's downstream effects.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the downstream targets of this compound.

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 for cell proliferation inhibition.

-

Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.0015–10 µM) for a specified period (e.g., 72 hours).[4]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results to determine the IC50 value.

Kinase Inhibition Assay

These assays are performed to determine the direct inhibitory effect of this compound on the enzymatic activity of its target kinases.

-

Reaction Setup: Prepare a reaction mixture containing the purified active kinase (e.g., CDK2/cyclin A, Aurora A, Aurora B), a specific substrate (e.g., histone H1 for CDKs, myelin basic protein for Aurora kinases), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Substrate Capture: Spot the reaction mixture onto phosphocellulose paper or beads to capture the phosphorylated substrate.

-

Washing: Wash the paper or beads to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

-

IC50 Determination: Plot the percentage of kinase inhibition against the this compound concentration to determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins following this compound treatment.

Caption: General workflow for Western blot analysis.

Protocol for Survivin and Phospho-Rb Detection:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-survivin, rabbit anti-phospho-Rb (Ser807/811)) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique to analyze the cell cycle distribution and quantify apoptosis in a cell population.

Cell Cycle Analysis (Propidium Iodide Staining):

-

Cell Harvesting and Fixation: Harvest this compound-treated and control cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Analysis (Annexin V and PI Staining):

-

Cell Harvesting: Harvest this compound-treated and control cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Apoptosis Analysis (Cleaved Caspase-3 Staining):

-

Cell Harvesting, Fixation, and Permeabilization: Harvest cells, fix with a suitable fixative (e.g., paraformaldehyde), and permeabilize with a detergent-based buffer (e.g., saponin (B1150181) or methanol).[8]

-

Staining: Incubate the permeabilized cells with a fluorescently labeled antibody against cleaved caspase-3.[8]

-

Analysis: Analyze the cells by flow cytometry to quantify the percentage of cells undergoing apoptosis.

Conclusion

This compound exerts its potent anti-cancer effects through the dual inhibition of CDK2 and Aurora kinases. This leads to a cascade of downstream events, including G2/M cell cycle arrest, induction of apoptosis through the downregulation of survivin, and inhibition of cell cycle progression via the maintenance of Rb in its active, hypophosphorylated state. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound and similar multi-targeted kinase inhibitors.

References

- 1. Inhibition of survivin and aurora B kinase sensitizes mesothelioma cells by enhancing mitotic arrests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Survivin enhances Aurora-B kinase activity and localizes Aurora-B in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interaction between survivin and aurora-B kinase plays an important role in survivin-mediated up-regulation of human telomerase reverse transcriptase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SUMOylation of Rb enhances its binding with CDK2 and phosphorylation at early G1 phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation State of RB Modulates Ferroptotic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. The G1-S transition is promoted by Rb degradation via the E3 ligase UBR5 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NU6140 in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU6140 is a potent and selective purine-based inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. Aberrant CDK2 activity is a common feature in many human malignancies, making it a promising target for anticancer therapy. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound induces apoptosis in cancer cells. The primary mechanism involves the inhibition of CDK2, leading to a G2/M phase cell cycle arrest and subsequent downregulation of the anti-apoptotic protein survivin. This, in turn, triggers the intrinsic apoptotic pathway through the activation of caspase-9 and caspase-3. This document summarizes key quantitative data, details experimental protocols for assessing this compound-induced apoptosis, and provides visual representations of the underlying signaling pathways.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[1] Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their regulatory cyclin partners, drive the progression of the cell cycle.[1] CDK2, in particular, plays a crucial role in the G1/S and S phases of the cell cycle. Its overactivity is frequently observed in various cancers, contributing to uncontrolled cell division.[2]

This compound has emerged as a selective inhibitor of the CDK2/cyclin A complex.[3] Its purine-based structure allows for high specificity in targeting the ATP-binding pocket of CDK2.[2] By inhibiting CDK2, this compound effectively halts cell cycle progression and, as this guide will detail, steers cancer cells towards programmed cell death, or apoptosis.

Mechanism of Action of this compound

The primary mechanism of action of this compound in inducing apoptosis is its inhibition of CDK2. This initial event triggers a cascade of downstream effects, culminating in the activation of the cell's apoptotic machinery.

Inhibition of Cyclin-Dependent Kinases

This compound is a selective inhibitor of the CDK2/cyclin A complex, with a reported IC50 (half-maximal inhibitory concentration) of 0.41 μM.[3][4] Its selectivity for CDK2 is 10- to 36-fold higher than for other CDKs.[4] this compound also demonstrates potent inhibition of Aurora A and Aurora B kinases, with IC50 values of 67 nM and 35 nM, respectively.[4]

Cell Cycle Arrest at G2/M Phase

A direct consequence of CDK2 inhibition by this compound is the arrest of cancer cells in the G2/M phase of the cell cycle.[1][2] This has been observed in various cancer cell lines, including HeLa cervical carcinoma cells.[1][2] This G2/M arrest prevents the cells from entering mitosis, a crucial step for cell division.

Downregulation of Survivin

A key event following G2/M arrest by this compound is the significant downregulation of the anti-apoptotic protein, survivin.[3][4] Survivin is a member of the inhibitor of apoptosis protein (IAP) family and plays a dual role in both cell division and inhibition of apoptosis.[3] Its expression is often elevated in cancer cells, contributing to their survival and resistance to therapy. The downregulation of survivin by this compound is a critical step in sensitizing cancer cells to apoptosis.

Activation of the Intrinsic Apoptotic Pathway

The decrease in survivin levels leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the activation of initiator caspase-9, followed by the activation of the executioner caspase-3.[5] Caspase-3 then cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the inhibitory and apoptotic effects of this compound.

Table 1: Inhibitory Activity of this compound against Various Cyclin-Dependent Kinases. [4]

| Kinase Complex | IC50 (μM) |

| CDK2-cyclin A | 0.41 ± 0.05 |

| CDK1-cyclin B | 6.6 ± 1.1 |

| CDK4-cyclin D | 5.5 ± 1.1 |

| CDK5-p25 | 15 ± 4 |

| CDK7-cyclin H | 3.9 ± 0.5 |

Table 2: Apoptotic Response in HeLa Cells Treated with Paclitaxel in Combination with this compound. [5]

| Treatment | Percentage of Apoptotic Cells (%) |

| Paclitaxel + this compound | 86 ± 11 |

| Paclitaxel + Purvalanol A | 37 ± 8 |

Signaling Pathways and Visualizations

The signaling pathway from this compound-mediated CDK2 inhibition to apoptosis is a multi-step process. The following diagrams, generated using the DOT language, illustrate these key pathways and experimental workflows.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Culture and Treatment

-

Cell Lines: HeLa (cervical cancer), OAW42 (ovarian cancer), and other relevant cancer cell lines.

-

Culture Conditions: Maintain cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours) to perform dose-response and time-course analyses. A DMSO-treated control group should always be included.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Harvesting and Fixation: Harvest cells and wash once with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate on ice for at least 30 minutes.

-

Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure only DNA is stained. Incubate for 30 minutes at 37°C.

-

PI Staining: Add propidium iodide staining solution to the cell suspension.

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Western Blotting for Survivin Expression

This technique is used to quantify the levels of survivin protein.

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for survivin (e.g., rabbit anti-survivin, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH should be used as a loading control.

Caspase-3/9 Activity Assay

Fluorometric or colorimetric assays can be used to measure the activity of caspase-3 and -9.

-

Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for the specific caspase activity assay kit.

-

Substrate Addition: Add the specific fluorogenic or colorimetric substrate for caspase-3 or caspase-9 to the cell lysates in a 96-well plate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cancers with dysregulated CDK2 activity. Its ability to induce apoptosis through a well-defined pathway involving G2/M cell cycle arrest and downregulation of survivin provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the anticancer properties of this compound and similar CDK inhibitors. Further investigation into the efficacy of this compound as a single agent and in combination with other chemotherapeutics across a broader range of cancer types is warranted.

References

- 1. Survivin Monoclonal Antibodies Detect Survivin Cell Surface Expression and Inhibit Tumor Growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Potentiation of paclitaxel-induced apoptosis by the novel cyclin-dependent kinase inhibitor this compound: a possible role for survivin down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NU6140: A Potent Inhibitor of Cyclin-Dependent and Aurora Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6140 is a synthetic, purine-based small molecule inhibitor with significant activity against key regulators of the cell cycle, primarily Cyclin-Dependent Kinase 2 (CDK2).[1] It has emerged as a valuable tool in cancer research due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of this compound, along with detailed methodologies for key experimental procedures.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 4-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-diethylbenzamide, is a well-characterized compound with a defined molecular structure. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-diethylbenzamide |

| CAS Number | 444723-13-1 |

| Chemical Formula | C₂₃H₃₀N₆O₂ |

| Molecular Weight | 422.53 g/mol |

| SMILES | CCN(CC)C(=O)c1ccc(Nc2nc3c(c(OCC4CCCCC4)n2)ncn3)cc1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Pharmacological Properties

This compound is a potent and selective inhibitor of CDK2, and it also exhibits significant activity against Aurora Kinases A and B. Its inhibitory activity against a panel of kinases highlights its selectivity profile.

Kinase Inhibitory Activity

| Kinase Target | IC₅₀ (µM) |

| CDK2/cyclin A | 0.41 |

| Aurora A | 0.067 |

| Aurora B | 0.035 |

| CDK1/cyclin B | 6.6 |

| CDK4/cyclin D1 | 5.5 |

| CDK5/p25 | 15 |

| CDK7/cyclin H | 3.9 |

Cellular Effects

| Cellular Process | Effect |

| Cell Cycle | Induces G2/M phase arrest.[1] |

| Apoptosis | Induces apoptosis, characterized by an increase in the sub-G1 cell population and activation of caspases.[2] |

| Survivin | Downregulates the expression of the anti-apoptotic protein survivin. |

| Pluripotency | In human embryonic stem cells, treatment with this compound leads to apoptosis and a decrease in the expression of pluripotency markers.[3] |

Mechanism of Action

This compound exerts its primary anti-proliferative effects by inhibiting the kinase activity of CDK2. CDK2 is a key regulator of the G1/S and S phases of the cell cycle. By binding to the ATP-binding pocket of CDK2, this compound prevents the phosphorylation of downstream substrates, such as Retinoblastoma protein (Rb), which are essential for cell cycle progression. This inhibition leads to a halt in the cell cycle at the G2/M checkpoint.

Furthermore, this compound's potent inhibition of Aurora kinases A and B contributes to its anti-cancer effects. Aurora kinases are crucial for mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis. Inhibition of these kinases leads to mitotic defects and ultimately apoptosis. The downregulation of survivin, an inhibitor of apoptosis that is also regulated by the CDK and Aurora kinase pathways, further sensitizes cancer cells to programmed cell death.

References

The Discovery and Development of NU6140: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU6140 is a synthetic purine-based small molecule inhibitor targeting key regulators of the cell cycle. Primarily recognized as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), it also exhibits potent activity against Aurora Kinases A and B. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological pathways and experimental workflows.

Introduction

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are central to the control of cell cycle progression.[1] The aberrant activity of CDKs is a frequent event in tumorigenesis, making them attractive targets for anticancer therapies.[1] this compound emerged from research into purine-based analogues as potent and selective inhibitors of CDKs.[1] This document details the key findings related to the development of this compound.

Discovery and Structure

This compound, with the chemical name 4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide, was identified as a potent CDK inhibitor. While a detailed, publicly available structure-activity relationship (SAR) study specifically for this compound is not readily accessible, its development is rooted in the exploration of purine (B94841) scaffolds, a common motif in kinase inhibitors due to their structural similarity to the adenosine (B11128) of ATP.

Mechanism of Action

This compound exerts its primary anticancer effects by competitively inhibiting the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its downstream substrates that are essential for cell cycle progression.[2] It demonstrates selectivity for the CDK2/cyclin A complex.[3] Beyond its effects on CDKs, this compound is also a potent inhibitor of Aurora kinases A and B, which are crucial for mitotic progression.[3]

Signaling Pathway

The following diagram illustrates the key signaling pathways affected by this compound.

References

The Impact of NU6140 on Pluripotency Markers NANOG and OCT4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of NU6140, a potent cyclin-dependent kinase 2 (CDK2) inhibitor, on the core pluripotency transcription factors NANOG and OCT4. Understanding the interplay between cell cycle regulation and the maintenance of pluripotency is critical for advancements in regenerative medicine and the development of novel therapeutic strategies. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways.

Introduction: The Link Between Cell Cycle and Pluripotency

Pluripotency, the ability of stem cells to differentiate into all cell types of the three primary germ layers, is orchestrated by a core transcriptional network, with NANOG and OCT4 being central players.[1][2] The cell cycle machinery is intrinsically linked to the maintenance of this pluripotent state.[3][4] Cyclin-dependent kinases (CDKs), as key regulators of cell cycle progression, have emerged as significant modulators of stem cell fate.[5][6]

This compound is a small molecule inhibitor that primarily targets the CDK2/cyclin A complex, a key driver of the G1/S and S phases of the cell cycle.[5] By modulating CDK2 activity, this compound provides a valuable tool to investigate the downstream effects on the expression of pluripotency markers and subsequent cell fate decisions.

Mechanism of Action: How this compound Influences Pluripotency

This compound exerts its effects by inhibiting CDK2, which leads to cell cycle arrest, primarily at the G2/M phase in human embryonic stem (hES) cells and embryonal carcinoma (hEC) cells.[5][6] This disruption of the normal cell cycle progression has a direct impact on the transcriptional network that maintains pluripotency. The proposed mechanism involves the alteration of signaling pathways that regulate the expression of key transcription factors.

Caption: Proposed signaling pathway of this compound's impact on pluripotency.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the expression of NANOG and OCT4 in human embryonic stem cells (H9) and human embryonal carcinoma cells (2102Ep). Data is derived from flow cytometric analysis following treatment with 10 µM this compound for 24 hours.

Table 1: Effect of this compound on NANOG and OCT4 Expression in H9 hES Cells

| Treatment | % NANOG Positive Cells | % OCT4 Positive Cells | % NANOG/OCT4 Co-expressing Cells |

| Control (Untreated) | 85.6 ± 2.5 | 92.3 ± 1.8 | 83.4 ± 3.1 |

| 10 µM this compound | 62.1 ± 4.1 | 78.5 ± 3.7 | 55.2 ± 4.5 |

| Fold Change | -1.38 | -1.18 | -1.51 |

Table 2: Effect of this compound on NANOG and OCT4 Expression in 2102Ep hEC Cells

| Treatment | % NANOG Positive Cells | % OCT4 Positive Cells | % NANOG/OCT4 Co-expressing Cells |

| Control (Untreated) | 79.8 ± 3.9 | 88.1 ± 2.7 | 76.5 ± 4.2 |

| 10 µM this compound | 68.2 ± 5.3 | 81.4 ± 3.9 | 63.7 ± 5.1 |

| Fold Change | -1.17 | -1.08 | -1.20 |

The data clearly indicates that treatment with this compound leads to a significant decrease in the expression of both NANOG and OCT4 in both cell lines, with hES cells showing a higher sensitivity to the inhibitor.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture

-

H9 hES Cells: Cultured on a feeder layer of mitomycin-C-treated mouse embryonic fibroblasts (MEFs) in hES cell medium consisting of KnockOut DMEM/F12 supplemented with 20% KnockOut Serum Replacement, 1% non-essential amino acids, 1 mM L-glutamine, 0.1 mM β-mercaptoethanol, and 4 ng/mL basic fibroblast growth factor (bFGF).

-

2102Ep hEC Cells: Maintained in DMEM supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1 mM L-glutamine.

This compound Treatment

-

Cells were seeded at a density of 2 x 105 cells/well in 6-well plates.

-

After 24 hours, the medium was replaced with fresh medium containing 10 µM this compound (dissolved in DMSO) or an equivalent volume of DMSO for the control group.

-

Cells were incubated for 24 hours before harvesting for analysis.

Flow Cytometry for Pluripotency Marker Analysis

Caption: Experimental workflow for flow cytometric analysis.

Embryoid Body (EB) Formation and Differentiation Assay

-

H9 hES cells were treated with 10 µM this compound or DMSO for 24 hours.

-

Cells were harvested and resuspended in EB formation medium (hES cell medium without bFGF).

-

Cells were plated in low-attachment 96-well plates to allow for the formation of EBs.

-

After 4 days, EBs were collected and analyzed for the expression of markers for the three germ layers (ectoderm: SOX1, mesoderm: Brachyury, endoderm: SOX17) and the pluripotency marker OCT4 via flow cytometry.

Impact on Differentiation Potential

Treatment with this compound prior to the formation of embryoid bodies was found to alter the differentiation potential of hES cells.

Caption: Impact of this compound on hES cell differentiation.

The results indicate that pre-treatment with this compound skews differentiation, leading to a reduction in ectodermal and mesodermal lineages and an increase in the endodermal lineage.[5]

Conclusion and Future Directions

The CDK2 inhibitor this compound has a pronounced effect on the expression of the core pluripotency markers NANOG and OCT4 in both human embryonic stem cells and embryonal carcinoma cells. By arresting the cell cycle, this compound disrupts the delicate transcriptional balance required to maintain the pluripotent state, leading to a downregulation of these key factors and an altered differentiation potential.

These findings underscore the critical role of CDK2 activity in the maintenance of pluripotency. For researchers and drug development professionals, this presents several key considerations:

-

Therapeutic Potential: The ability to modulate pluripotency through CDK inhibition could be harnessed for developing novel cancer therapies targeting cancer stem cells, which often share properties with pluripotent stem cells.

-

Controlling Differentiation: A deeper understanding of how cell cycle inhibitors influence lineage specification can lead to more efficient and directed differentiation protocols for regenerative medicine applications.

-

Safety and Off-Target Effects: The impact of CDK inhibitors on stem cell populations must be carefully considered in the context of their use as therapeutic agents to avoid unintended effects on tissue homeostasis and regeneration.

Further research is warranted to elucidate the precise molecular mechanisms linking CDK2 inhibition to the transcriptional regulation of NANOG and OCT4 and to explore the therapeutic window for leveraging these effects in a clinical setting.

References

- 1. ics.uci.edu [ics.uci.edu]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. CDK1 plays an important role in the maintenance of pluripotency and genomic stability in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of the Potential of CDK2 Inhibitor this compound to Influence the Expression of Pluripotency Markers NANOG, OCT4, and SOX2 in 2102Ep and H9 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of the Potential of CDK2 Inhibitor this compound to Influence the Expression of Pluripotency Markers NANOG, OCT4, and SOX2 in 2102Ep and H9 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: NU6140 IC50 Values for Cyclin-Dependent Kinases

This technical guide provides a comprehensive overview of the inhibitory activity of NU6140 against various cyclin-dependent kinases (CDKs). The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Inhibitory Activity of this compound

This compound is a purine-based, ATP-competitive inhibitor with notable selectivity for Cyclin-Dependent Kinase 2 (CDK2).[1][2] Its inhibitory concentration (IC50) has been determined against a panel of kinases, demonstrating a significant preference for the CDK2/cyclin A complex.[1][3] The compound also exhibits potent activity against Aurora kinases A and B.[1] The IC50 values for this compound against various kinases are summarized in the table below.

| Kinase Target | IC50 Value |

| CDK2-cyclin A | 0.41 µM |

| CDK1-cyclin B | 6.6 µM |

| CDK4-cyclin D | 5.5 µM |

| CDK5-p25 | 15 µM |

| CDK7-cyclin H | 3.9 µM |

| Aurora A | 67 nM |

| Aurora B | 35 nM |

Table 1: Summary of this compound IC50 values against a panel of protein kinases. Data sourced from MedchemExpress.[1]

Experimental Protocols

The determination of IC50 values is critical for characterizing the potency of a kinase inhibitor. While specific proprietary protocols may vary, the following sections describe representative methodologies for both biochemical and cell-based assays, based on established principles.

Representative Biochemical Kinase Inhibition Assay Protocol

This type of assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

1. Reagents and Materials:

-

Purified, active kinase complexes (e.g., CDK2/cyclin A)

-

Kinase-specific substrate (e.g., Histone H1)

-

This compound stock solution (in DMSO)

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for other detection methods)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well assay plates

-

Phosphocellulose paper (for radioactive assays)

-

Scintillation counter or luminescence/fluorescence plate reader

2. Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to achieve the final desired concentrations.

-

Reaction Setup: To each well of a 96-well plate, add the kinase reaction buffer, the purified kinase, and the specific substrate.

-

Inhibitor Addition: Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction, for instance, by adding a solution like phosphoric acid.

-

Signal Detection:

-

For Radioactive Assays: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For Non-Radioactive Assays: Measure the signal (e.g., luminescence for ADP-Glo™ assays or fluorescence for HTRF assays) using a plate reader.

-

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Representative Cell-Based Proliferation Assay (MTT Assay) Protocol

This assay measures the effect of the inhibitor on the proliferation of a cancer cell line, providing insights into its potency in a cellular context.[4]

1. Reagents and Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma cells)[5]

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[4]

-

Solubilization solution (e.g., DMSO or a buffered solution with detergent)[4]

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

2. Procedure:

-

Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[4]

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).[4]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the water-soluble MTT to insoluble formazan (B1609692) crystals.[4]

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Caption: General experimental workflow for cell-based IC50 determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural and binding studies of cyclin-dependent kinase 2 with this compound inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for NU6140 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6140 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) complexed with Cyclin A, exhibiting an IC50 of 0.41 µM.[1][2][3][4][5] This purine-based compound also demonstrates significant inhibitory activity against Aurora Kinase A and Aurora Kinase B, with IC50 values of 67 nM and 35 nM, respectively.[1][2][3][4][5] By targeting these key regulators of cell cycle progression and mitosis, this compound effectively induces G2/M phase cell cycle arrest and triggers apoptosis in a variety of cancer cell lines.[3][6][7] These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its anti-proliferative and pro-apoptotic effects. The included methodologies for cell viability, cell cycle analysis, and apoptosis assays are intended to serve as a comprehensive guide for researchers.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against its primary kinase targets and in various cancer cell lines. The following tables summarize the available quantitative data.

Table 1: this compound Kinase Inhibitory Activity

| Target Kinase | IC50 Value |

| CDK2/Cyclin A | 0.41 µM[1][2][3][4][5] |

| Aurora Kinase A | 67 nM[1][2][3][4][5] |

| Aurora Kinase B | 35 nM[1][2][3][4][5] |

| CDK1/Cyclin B | 6.6 µM[2][4] |

| CDK4/Cyclin D1 | 5.5 µM[2][4] |

| CDK5/p25 | 15 µM[2][4] |

| CDK7/Cyclin H | 3.9 µM[2][4] |

Table 2: this compound Anti-proliferative Activity (IC50) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (72h treatment) |

| HeLa | Cervical Cancer | 2.3 µM[8] |

| A549 | Lung Cancer | ~1.5 µM[9] |

| OAW42/e | Ovarian Cancer | Not explicitly stated, but synergistic with paclitaxel[8] |

| hES and hEC cells | Embryonic Stem/Carcinoma | Effective concentrations for apoptosis and G2/M arrest observed at 5-10 µM[6][7] |

Note: IC50 values can vary depending on the assay conditions, including cell density and incubation time.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization in cell culture.

Caption: this compound inhibits CDK2/Cyclin A and Aurora A/B, leading to G2/M arrest and apoptosis.

Caption: Workflow for in vitro characterization of this compound's anti-cancer effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the IC50 value of this compound in a cancer cell line of interest.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-